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Compound of Interest

Compound Name: 3-Iodo-1-methylpyridiniumiodide

CAS No.: 36913-38-9

Cat. No.: B3263171

Get Quote

Executive Summary: The Cationic Standard
3-Iodo-1-methylpyridinium iodide (CAS: 36913-38-9) serves as a critical reference material in

organic chemistry and drug discovery. Unlike neutral pyridines, this quaternary ammonium salt

represents a "permanently charged" electrophile. It is primarily utilized as:

A Reactivity Standard: To benchmark nucleophilic aromatic substitution (

) and cross-coupling efficiency in cationic heterocycles.

A Solvatochromic Probe: For studying charge-transfer complexes in varying solvent

polarities.

A Structural Anchor: In NMR spectroscopy, establishing chemical shift baselines for

pyridinium metabolites (e.g., trigonelline derivatives).

This guide provides the standard reference data, comparative performance metrics, and

validated protocols for utilizing this compound in high-integrity research.
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Standard Reference Data (SRD)
The following data establishes the baseline identity for 3-Iodo-1-methylpyridinium iodide.

Researchers should use these values to validate incoming raw materials or synthesized

batches.

Table 1: Physicochemical Identity
Property Value / Description Notes

IUPAC Name
3-Iodo-1-methylpyridin-1-ium

iodide

CAS Number 36913-38-9
Distinct from neutral 3-

iodopyridine (1120-90-7)

Molecular Formula

Cation:

, Anion:

Molecular Weight 346.94 g/mol
High iodine content (73% by

mass)

Appearance
Yellow to Orange Crystalline

Solid

Color deepens with trace

formation (charge transfer)

Solubility

High: Water, DMSO,

MethanolLow: Acetone, DCM,

Ether

Typical salt solubility profile

Melting Point 148–152 °C (Decomposes)

Sharp MP indicates high purity;

broad range suggests

contamination

Table 2: Spectroscopic Validation Criteria (NMR)
Solvent: DMSO-d6. Shifts (

) are relative to TMS.
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Position

Proton (

)

(ppm)

Carbon (

)

(ppm)

Diagnostic Feature

N-CH3 4.35 – 4.45 (s, 3H) ~48.5
Primary Validation

Peak. Sharp singlet.

H-2 9.30 – 9.40 (s, 1H) ~155.0

Most deshielded due

to

and Iodine proximity.

H-6 8.90 – 9.00 (d, 1H) ~146.0
Adjacent to

, doublet.

H-4 8.70 – 8.80 (d, 1H) ~149.0 Para to Nitrogen.

H-5 8.10 – 8.20 (dd, 1H) ~128.0
Most shielded

aromatic proton.

Expert Insight: If the N-Me peak appears as a broad hump or is shifted < 4.0 ppm, suspect

demethylation or formation of a neutral charge-transfer complex.

Comparative Performance Guide
In drug development, selecting the right pyridinium building block is crucial for reaction

success. Below is a comparison of 3-Iodo-1-methylpyridinium iodide against its primary

alternatives.

Table 3: Functional Comparison
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Feature
3-Iodo-1-

methylpyridinium

iodide

1-Methylpyridinium
iodide (Parent)

3-Iodopyridine
(Neutral Precursor)

Electronic State
Electron Deficient

(Activated)
Electron Deficient

Electron Poor

(Neutral)

Reactivity (

)

Moderate (Activation

by

)

Inert (No leaving

group)

Low (Requires strong

activation)

Solubility
Polar Solvents

(Water/DMSO)
Polar Solvents

Organic Solvents

(DCM/EtOAc)

Stability
Light Sensitive (Iodide

oxidation)
Hygroscopic Volatile / Stable

Use Case
Cross-coupling / Bio-

labeling

NMR Standard / Ionic

Liquids
General Synthesis

Diagram 1: Reactivity & Selectivity Logic
This flowchart illustrates why a researcher would choose the 3-Iodo cation over the neutral

precursor.
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Figure 1: Decision matrix for selecting cationic vs. neutral iodopyridines in synthesis. The 3-

iodo cation allows for direct aqueous-phase coupling without post-reaction quaternization.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3263171/docs?utm_src=pdf-body-img#3-iodo-1-methylpyridinium-iodide-standard-reference-data-comparison-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3263171?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure data integrity, the standard must be synthesized or validated using the following

"Self-Validating" protocols.

Protocol A: Synthesis of the Reference Standard
Use this method to generate fresh standard material if commercial sources are degraded.

Objective: Methylation of 3-iodopyridine with high atom economy.

Reagents:

3-Iodopyridine (1.0 eq)

Iodomethane (Methyl Iodide) (1.5 eq) (Caution: Carcinogen/Neurotoxin)

Solvent: Acetone or Acetonitrile (Anhydrous)

Step-by-Step Workflow:

Dissolution: Dissolve 3-iodopyridine (2.05 g, 10 mmol) in anhydrous acetone (10 mL) in a

round-bottom flask shielded from light (aluminum foil).

Addition: Add Iodomethane (0.94 mL, 15 mmol) dropwise at room temperature.

Causality: Excess MeI ensures complete conversion; Acetone is used because the

product is insoluble in it, facilitating isolation.

Reflux: Fit a condenser and reflux gently at 40°C for 4-6 hours.

Observation: A yellow precipitate should begin forming within 30 minutes.

Isolation: Cool to 0°C. Filter the precipitate under vacuum.

Purification: Wash the cake 3x with cold diethyl ether to remove unreacted neutral pyridine

and iodine traces.

Drying: Dry under high vacuum at 40°C for 2 hours.

Validation Check: Dissolve a small sample in
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. The solution must be clear yellow. Turbidity indicates unreacted neutral pyridine.

Protocol B: Purity Assessment via HPLC
Standard analytical method for quantifying pyridinium salts.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase:

A: Water + 0.1% TFA (Ion Pairing Agent).

B: Acetonitrile + 0.1% TFA.

Gradient: 0% B to 30% B over 15 minutes.

Expert Note: Pyridinium salts are very polar; they elute early. The TFA is critical to prevent

peak tailing of the cation.

Detection: UV at 260 nm (aromatic

) and 350 nm (Charge transfer band).

Mechanistic Insight: The "Counterion Effect"
Researchers must be aware that the iodide counterion is not innocent. In oxidative conditions,

can oxidize to

, which forms a complex with the pyridinium ring (

), altering the melting point and UV spectrum.

Diagram 2: Degradation & Stability Pathway
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Figure 2: The degradation pathway of pyridinium iodides. Darkening of the solid indicates

triiodide formation, requiring recrystallization before use as a standard.

References
Structure & Synthesis: Standard synthesis of N-methylpyridinium salts. Vogel's Textbook of

Practical Organic Chemistry, 5th Ed. (General Pyridinium Synthesis).

Analytical Data (NMR/IR): Sigma-Aldrich / Merck Millipore Standard Data for 1-

Methylpyridinium iodide (Analogous Baseline).

Application in Drug Discovery: Use of Pyridinium salts in SNAr and coupling reactions.

Journal of Heterocyclic Chemistry, "Reactivity of N-methyl-3-halopyridinium salts."
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Safety & Toxicology: PubChem Compound Summary for Methyl Iodide (Precursor) and

Pyridinium salts.

To cite this document: BenchChem. [3-Iodo-1-methylpyridinium Iodide: Standard Reference
Data & Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3263171/docs#3-iodo-1-methylpyridinium-iodide-
standard-reference-data-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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